molecular formula C8H10FNO B594290 5-Fluoro-2-isopropoxypyridine CAS No. 1305322-99-9

5-Fluoro-2-isopropoxypyridine

Cat. No.: B594290
CAS No.: 1305322-99-9
M. Wt: 155.172
InChI Key: CEEMEDJNOZHGLM-UHFFFAOYSA-N
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Description

5-Fluoro-2-isopropoxypyridine is a fluorinated pyridine derivative with the molecular formula C8H10FNO. This compound is characterized by the presence of a fluorine atom at the 5-position and an isopropoxy group at the 2-position of the pyridine ring. It is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The fluorine atom in the molecule could form strong bonds with proteins, potentially influencing their structure and function . The isopropoxy group could also interact with biomolecules, possibly affecting their solubility and reactivity .

Cellular Effects

. Given its structure, it could potentially influence cell function by interacting with various cellular components. For example, it could affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Studies investigating any threshold effects, as well as any toxic or adverse effects at high doses, would be valuable for understanding its safety profile .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, would be valuable for understanding its biochemical properties .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, would be valuable for understanding its cellular effects .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles would be valuable for understanding its cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-isopropoxypyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of 5-fluoropyridine with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-isopropoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom at the 5-position can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Piperidine derivatives

Scientific Research Applications

5-Fluoro-2-isopropoxypyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

    5-Fluoropyridine: Lacks the isopropoxy group, making it less sterically hindered.

    2-Isopropoxypyridine: Lacks the fluorine atom, resulting in different electronic properties.

    5-Chloro-2-isopropoxypyridine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity

Uniqueness

5-Fluoro-2-isopropoxypyridine is unique due to the combination of the fluorine atom and the isopropoxy group, which imparts distinct electronic and steric properties. These features make it a versatile building block in organic synthesis and a valuable compound in various scientific research applications .

Properties

IUPAC Name

5-fluoro-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEMEDJNOZHGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716558
Record name 5-Fluoro-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305322-99-9
Record name Pyridine, 5-fluoro-2-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305322-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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